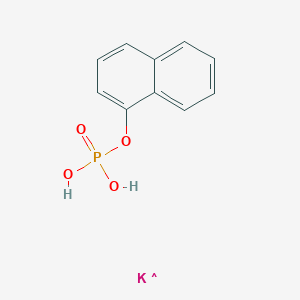

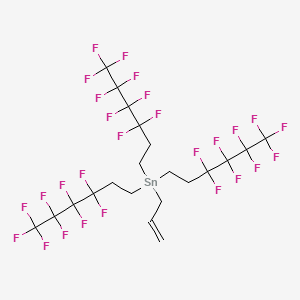

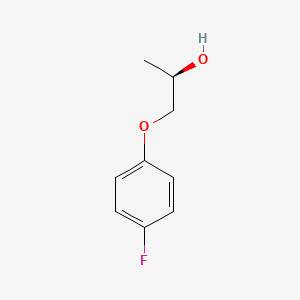

![molecular formula C11H15N3 B1612574 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine CAS No. 904814-15-9](/img/structure/B1612574.png)

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine

説明

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is a compound that contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, two newly synthesized imidazo[1,2-a]pyridine derivatives were obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research .Molecular Structure Analysis

The molecular structure of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a total of 30 bonds, including 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .科学的研究の応用

Anti-fungal Effects

This compound has shown promising anti-fungal effects, particularly against Candida spp . In a study, two newly synthesized imidazo [1,2-a]pyridine derivative molecules were investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens . One of these molecules, referred to as Probe II, showed excellent antifungal activity against fungal pathogens .

Anti-bacterial Properties

Imidazo [1,2-a]pyridines, including the compound , possess a broad spectrum of biological activity and can be used as antibacterial agents . They have been proposed for the treatment of various bacterial infections .

Anti-viral Applications

Imidazo [1,2-a]pyridines also have potential antiviral properties . They have been studied for their effectiveness against various viral infections .

Anti-inflammatory Uses

The compound has been studied for its anti-inflammatory properties . It could potentially be used in the treatment of inflammatory diseases .

Cancer Treatment

Imidazo [1,2-a]pyridines, including the compound , have been proposed for the treatment of cancer . They have shown promise in inhibiting the growth of cancer cells .

Cardiovascular Disease Treatment

These compounds have also been proposed for the treatment of cardiovascular diseases . They could potentially be used to manage conditions such as hypertension and heart disease .

Alzheimer’s Disease Treatment

Imidazo [1,2-a]pyridines have been studied for their potential use in the treatment of Alzheimer’s disease . They could potentially help in managing the symptoms and progression of this neurodegenerative disease .

Material Science Applications

This class of aromatic heterocycles has great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices and sensors .

作用機序

Target of Action

The primary target of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine, also known as Probe II, is the fungal pathogen Candida spp . This compound has shown potent antifungal activity against several multidrug-resistant Candida spp .

Mode of Action

Probe II interacts with its target by inhibiting the formation of yeast to mold and ergosterol formation . It does this through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Biochemical Pathways

The affected pathway is the ergosterol biosynthesis pathway. By inhibiting CYP51, Probe II disrupts the production of ergosterol, leading to a deficiency in the fungal cell membrane . This disruption can inhibit the growth and proliferation of the fungal cells.

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Probe II were analyzed in silico . In-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of Probe II’s action is the inhibition of the growth and proliferation of Candida spp., including several multidrug-resistant strains . It exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

特性

IUPAC Name |

2-tert-butylimidazo[1,2-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGCUBLRYLVAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587665 | |

| Record name | 2-tert-Butylimidazo[1,2-a]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine | |

CAS RN |

904814-15-9 | |

| Record name | 2-tert-Butylimidazo[1,2-a]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

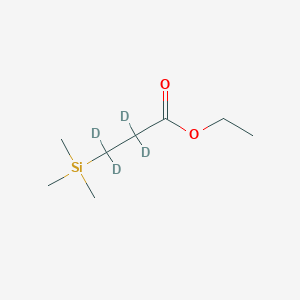

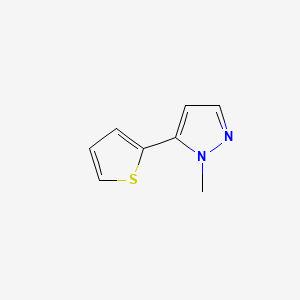

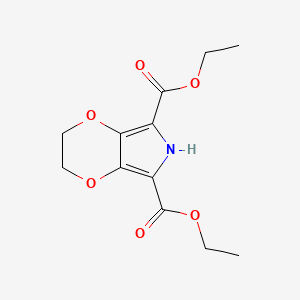

![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)

![(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1612507.png)